molecular formula C22H27N5O3 B2449740 2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887865-46-5

2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2449740
CAS RN: 887865-46-5
M. Wt: 409.49
InChI Key: OEPGJDNFHMZQMW-UHFFFAOYSA-N
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Description

2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Analysis

Dhanalakshmi et al. (2018) explored the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including those with 4-methoxyphenyl rings. These studies contribute to understanding the molecular interactions and structural properties of such compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Synthesis of Purine Analogs

Alves et al. (1994) discussed the synthesis of imidazoles as precursors to purine analogs, highlighting the chemical processes involved in producing these compounds, which are significant in pharmaceutical research (Alves, Proença, & Booth, 1994).

Novel Compound Formation

Klásek et al. (2009) studied the reaction of aminoquinoline-diones with isothiocyanates, leading to the formation of novel hexahydro-imidazoquinolinones, contributing to the diversification of chemical entities in drug discovery (Klásek, Mrkvička, Lyčka, Mikšík, & Růžička, 2009).

Antiproliferative Activity

Liu et al. (2018) investigated the antiproliferative activity of naphtho[2,3-d]imidazole-diones against various cancer cell lines, demonstrating their potential as anticancer agents (Liu, Zhang, Zhang, & Yan, 2018).

Development of Novel Compounds

Simo et al. (1998) achieved the synthesis of dihydro-imidazopurine-diones through intramolecular alkylation, expanding the chemical diversity for potential pharmaceutical applications (Simo, Rybár, & Alföldi, 1998).

Antitumor Activity and Molecular Modeling

El-Sayed et al. (2018) designed and synthesized new imidazole-4-one and imidazolidine-2,4-dione analogs, evaluating their antitumor activity. This research integrates synthesis, biological evaluation, and molecular modeling for drug development (El-Sayed, El-Ashmawy, Bayoumi, Hassan, & El-Subbagh, 2018).

properties

IUPAC Name

2-butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-6-7-12-25-20(28)18-19(24(4)22(25)29)23-21-26(14(2)15(3)27(18)21)13-16-8-10-17(30-5)11-9-16/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGJDNFHMZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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